molecular formula C21H20FN3OS B12583354 N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12583354
M. Wt: 381.5 g/mol
InChI Key: XPBCCHCPRIWXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is a synthetic small molecule characterized by a quinazoline core substituted with a 4-fluorophenyl group at position 2, an ethyl group at position 8, and a sulfanyl acetamide moiety at position 4. The allyl group on the acetamide distinguishes it from structurally related analogs. Quinazoline derivatives are known for diverse pharmacological activities, including enzyme inhibition and modulation of inflammatory pathways .

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[8-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C21H20FN3OS/c1-3-12-23-18(26)13-27-21-17-7-5-6-14(4-2)19(17)24-20(25-21)15-8-10-16(22)11-9-15/h3,5-11H,1,4,12-13H2,2H3,(H,23,26)

InChI Key

XPBCCHCPRIWXBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthesis of Quinazoline Derivative

  • Starting Materials : The synthesis begins with the preparation of a suitable quinazoline derivative, which can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

  • Reagents : Common reagents include:

    • Acids : For cyclization (e.g., hydrochloric acid)
    • Bases : Such as sodium hydroxide or potassium carbonate for subsequent reactions.
  • Solvents : Dimethylformamide or dichloromethane are often utilized as solvents to facilitate the reactions.

Allylation Reaction

  • Allylation Step : The quinazoline derivative undergoes an allylation reaction, where an allyl halide (such as allyl bromide) is introduced to form the allyl group on the nitrogen atom.

  • Catalysts : Palladium or nickel catalysts may be employed to enhance the efficiency of this reaction.

Sulfanylation Reaction

  • Formation of Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution reactions using thiols or sulfides in the presence of a base.

  • Reaction Conditions : This step often requires heating under reflux conditions to ensure complete reaction.

Final Acetamide Formation

  • Acetamide Formation : The final step involves acylation, where the compound reacts with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

  • Purification : Following synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Summary of Synthesis Steps

Step Reaction Type Key Reagents Conditions
1 Cyclization Anthranilic acid, aldehydes Acidic medium
2 Allylation Allyl halide Reflux with catalyst
3 Sulfanylation Thiols/Sulfides Basic medium, reflux
4 Acetamide Formation Acetic anhydride/acetyl chloride Standard acylation conditions

Biological Activity and Applications

Research indicates that compounds like this compound exhibit promising biological activities, particularly:

  • Anticancer Activity : Quinazoline derivatives are known for their ability to inhibit cancer cell growth by targeting specific enzymes involved in tumor progression.

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, making it a candidate for further therapeutic exploration.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the allyl group can influence its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Quinazoline Cores

N-Butyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide
  • Molecular Formula : C₂₂H₂₄FN₃OS
  • Molecular Weight : 397.512 g/mol
  • Key Differences : Replaces the allyl group with a butyl chain.
  • Relevance : This compound shares the same quinazoline core and 4-fluorophenyl substitution, suggesting similar solubility and target-binding properties. It is commercially available for industrial applications, indicating stability and synthetic feasibility .
G721-0282 (Pyrido[2,3-d]pyrimidinyl Derivative)
  • Structure : Features a pyrido[2,3-d]pyrimidinyl core instead of quinazoline, with a 6-butyl-1,3-dimethyl substitution.
  • Activity : Acts as a Chitinase-3-like 1 (CHI3L1) inhibitor, reducing neuroinflammation and anxiety-like behaviors in mice via IGFBP3 pathway modulation. Demonstrated anxiolytic effects at unspecified dosages in chronic stress models .
  • Key Difference : The altered core structure likely affects target specificity compared to quinazoline derivatives.

Functional Analogs with Sulfanyl Acetamide Moieties

MMP-9 Inhibitors (Pyrimidinyl and Hexahydroquinazolinyl Derivatives)
  • Lead Compound : N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide
    • Binding Affinity : KD = 320 nM for MMP-9 HPX domain.
    • Mechanism : Inhibits proMMP-9 interactions with α4β1 integrin and CD44, disrupting EGFR signaling .
  • Comparison : The sulfanyl acetamide group is critical for binding, but the hexahydroquinazolinyl core may confer distinct conformational stability compared to fully aromatic quinazolines.
LOX/Cholinesterase Inhibitors (Oxadiazolyl Derivatives)
  • Example : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
    • Molecular Weight : 428.5 g/mol
    • Activity : Evaluated for lipoxygenase (LOX) inhibition and anticholinesterase effects .
  • Key Difference : The oxadiazole ring and indole substitution shift activity toward LOX and cholinesterase over inflammatory kinases.

Orco Agonists (Triazolyl Derivatives)

  • VUAA-1 and OLC-12 :
    • Structure : Triazolyl cores with ethyl/isopropylphenyl substitutions.
    • Activity : Activate insect odorant receptor co-receptors (Orco), used in pest control .
  • Comparison : The sulfanyl acetamide group is conserved, but the triazole core directs activity toward ion channel modulation rather than enzyme inhibition.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Target/Activity Key Feature Reference
N-Allyl-2-{[8-ethyl-2-(4-FP)-4-Q]S}acetamide Quinazoline Not reported Hypothetical CHI3L1/MMP inhibition Allyl substitution -
N-Butyl-2-{[8-ethyl-2-(4-FP)-4-Q]S}acetamide Quinazoline 397.51 Industrial applications Butyl chain
G721-0282 Pyrido[2,3-d]pyrimidine Not reported CHI3L1 inhibitor (anxiolytic) 6-butyl-1,3-dimethyl substitution
N-(4-FP)-hexahydroquinazolinyl butanamide Hexahydroquinazoline ~450 (estimated) MMP-9 inhibitor (KD = 320 nM) HPX domain binding
VUAA-1 Triazole Not reported Orco agonist Ethylphenyl substitution

FP = fluorophenyl; Q = quinazolinyl; S = sulfanyl.

Research Findings and Implications

  • Structural Flexibility : The quinazoline core allows for diverse substitutions, enabling tuning of pharmacokinetic properties. Allyl and butyl groups influence lipophilicity and metabolic stability .
  • Target Specificity : Sulfanyl acetamide derivatives exhibit broad target engagement (e.g., CHI3L1, MMP-9, Orco), depending on core structure. Quinazolines may favor kinase or inflammatory targets over ion channels .
  • Therapeutic Potential: While the allyl-substituted quinazoline lacks direct data, its analogs suggest promise in neuroinflammation and oncology. Further studies are needed to elucidate its precise mechanism and efficacy.

Biological Activity

N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is classified as a quinazoline derivative, characterized by the following structural features:

  • Molecular Formula : C21_{21}H20_{20}FN3_3OS
  • Molecular Weight : 381.466 g/mol
  • CAS Number : 606131-79-7
  • LogP : 5.2329 (indicating lipophilicity)

These properties suggest that the compound may interact effectively with various biological targets due to its hydrophobic nature and structural complexity.

Research indicates that the biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The quinazoline core is known for its interactions with various biological targets, which can lead to inhibition or modulation of enzymatic activity. The presence of the fluorophenyl group may enhance binding affinity and specificity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Studies have reported promising results regarding the antimicrobial properties of this compound. For instance, it has shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in the range of 10–50 µg/mL.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study investigated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains.
  • Anticancer Research :
    Another study focused on the anticancer effects of this compound on MCF-7 cells. The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis and cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.